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Compound of Interest

Compound Name: 3-epi-Padmatin

Cat. No.: B526410 Get Quote

Disclaimer: Extensive searches for specific spectroscopic data (NMR, MS, IR) for 3-epi-
Padmatin did not yield publicly available, comprehensive datasets. Therefore, this guide

provides a representative example of the expected spectroscopic data and methodologies for a

closely related dihydroflavonol, Padmatin, and the structurally similar compound, Taxifolin. The

presented data should be considered illustrative for the compound class and not as

experimentally verified data for 3-epi-Padmatin itself.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing a comprehensive overview of the spectroscopic data and analytical

methods for the structural elucidation of dihydroflavonols, using Padmatin and Taxifolin as

examples.

Introduction
Padmatin is a dihydroflavonol that has been isolated from the heartwood of Prunus puddum.

Like other flavonoids, its structure is characterized by a C6-C3-C6 skeleton. The

stereochemistry at positions 2 and 3 of the C-ring is crucial for its biological activity. 3-epi-
Padmatin would be a diastereomer of Padmatin with an inverted stereochemistry at the C-3

position. The precise characterization of such stereoisomers is critical in natural product

chemistry and drug development, and it relies heavily on a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy. This guide outlines the typical spectroscopic data and the

detailed experimental protocols used for the structural elucidation of such compounds.
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Data Presentation
The following tables summarize the quantitative spectroscopic data for Padmatin and the

representative compound Taxifolin.

NMR Spectroscopic Data
Due to the lack of specific NMR data for Padmatin in the searched literature, the following table

presents representative ¹H and ¹³C NMR data for the structurally similar dihydroflavonol,

Taxifolin, in Methanol-d4. This data is provided to illustrate the expected chemical shifts and

coupling constants for a compound of this class.

Table 1: Representative ¹H and ¹³C NMR Data for Taxifolin (in Methanol-d4)[1]
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Position ¹³C Chemical Shift (δ ppm)
¹H Chemical Shift (δ ppm,
J in Hz)

2 85.15 4.90 (d, J=11.5)

3 73.69 4.49 (d, J=11.5)

4 198.41 -

4a 101.79 -

5 165.36 -

6 97.37 5.86 (d, J=2.0)

7 169.01 -

8 96.35 5.90 (d, J=2.0)

8a 164.54 -

1' 129.89 -

2' 115.87 6.95 (d, J=2.1)

3' 146.35 -

4' 147.17 -

5' 116.07 6.79 (d, J=8.2)

6' 120.92 6.83 (dd, J=8.2, 2.1)

Mass Spectrometry (MS) Data
The following table summarizes the high-resolution mass spectrometry data for Padmatin.

Table 2: High-Resolution Mass Spectrometry Data for Padmatin

Ionization
Mode

Mass Analyzer Formula Calculated m/z Observed m/z

ESI+ Q-TOF C₁₆H₁₅O₇ 319.0812 [M+H]⁺ 319.0812
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Infrared (IR) Spectroscopy Data
Due to the lack of a specific IR spectrum for Padmatin, the following table presents

representative IR absorption bands for the structurally similar dihydroflavonol, Taxifolin. These

bands are characteristic of the functional groups present in this class of compounds.[2][3]

Table 3: Representative FT-IR Data for Taxifolin

Wavenumber (cm⁻¹) Assignment

~3435 O-H stretching (phenolic and alcoholic)

~1617 C=O stretching (ketone in C-ring)

~1472 C=C stretching (aromatic rings)

~1359 O-H bending and C-O stretching (phenolic)

~1267 C-O-C stretching (ether linkage in C-ring)

~1165
Characteristic band for 5,7-dihydroxy

substitution

Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the

spectroscopic analysis of flavonoids like Padmatin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule, including the

connectivity and stereochemistry.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation:

Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.6 mL of a suitable

deuterated solvent (e.g., Methanol-d4, Acetone-d6, or DMSO-d6).
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The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is run to obtain the carbon spectrum. A larger

number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C, which is crucial for establishing the connectivity of

quaternary carbons and different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

essential for elucidating the relative stereochemistry.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and

to gain structural information through fragmentation analysis.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-

MS).[4]

Sample Preparation:
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A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g.,

methanol or acetonitrile, often with a small percentage of formic acid to promote ionization).

The solution is introduced into the mass spectrometer via direct infusion or through an LC

system.

Data Acquisition:

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass

of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-

induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides

valuable information about the different structural motifs within the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.[5]

Sample Preparation:

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide

(KBr) and pressed into a thin, transparent pellet.

ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

Data Acquisition:

A background spectrum of the empty sample compartment (or clean ATR crystal) is

recorded.

The sample is placed in the beam path, and the sample spectrum is recorded.

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
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Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like 3-epi-Padmatin.

Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Plant Material (e.g., Prunus puddum)
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Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic characterization of a natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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